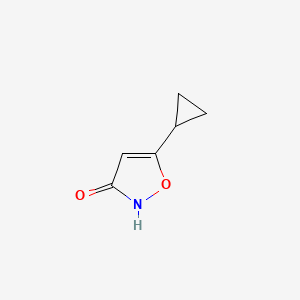

5-Cyclopropyl-1,2-oxazol-3-ol

Description

Properties

Molecular Formula |

C6H7NO2 |

|---|---|

Molecular Weight |

125.13 g/mol |

IUPAC Name |

5-cyclopropyl-1,2-oxazol-3-one |

InChI |

InChI=1S/C6H7NO2/c8-6-3-5(9-7-6)4-1-2-4/h3-4H,1-2H2,(H,7,8) |

InChI Key |

NKUDCPHXLOHDMN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=CC(=O)NO2 |

Origin of Product |

United States |

Preparation Methods

Cyclization of Cyclopropyl-Substituted β-Ketoesters with Hydroxylamine

One effective method involves reacting cyclopropyl-substituted β-ketoesters with hydroxylamine hydrochloride under mild acidic or neutral conditions to yield 5-cyclopropyl-isoxazol-3-ol derivatives. This reaction proceeds via nucleophilic attack of hydroxylamine on the ketoester, followed by cyclization and dehydration to form the oxazole ring.

| Step | Reagents and Conditions | Outcome |

|---|---|---|

| 1 | Cyclopropyl β-ketoester + Hydroxylamine HCl | Formation of oxime intermediate |

| 2 | Cyclization under heating or catalytic acid | Formation of 5-cyclopropyl-1,2-oxazol-3-ol |

This method benefits from operational simplicity and good yields, with the cyclopropyl group stable under the reaction conditions.

Dimroth Rearrangement-Based Synthesis

Though more commonly applied to 1,2,3-triazoles, the Dimroth rearrangement principle can be adapted for oxazole derivatives. Starting from cyclopropyl-substituted azides and β-ketoesters, a two-step process involving cycloaddition followed by rearrangement and amidation can afford structurally related heterocycles. While direct application to this compound is less documented, analogous protocols provide a conceptual framework for its synthesis.

Cyclopropyl-Containing Precursors via Organometallic Reactions

Cyclopropyl groups can be introduced via organometallic reagents such as cyclopropyl lithium or cyclopropyl magnesium bromide reacting with suitable electrophilic intermediates. For example, reaction of cyclopropyl organometallic reagents with α-halo oxazoles or oxazole precursors can install the cyclopropyl substituent at the 5-position before final ring closure.

| Reaction Type | Starting Material | Key Reagents | Product |

|---|---|---|---|

| Nucleophilic addition | α-Halo oxazole or precursor | Cyclopropyl lithium or MgBr | 5-Cyclopropyl oxazole derivative |

Hydroxylation of 5-Cyclopropyl Oxazoles

Hydroxylation at the 3-position can be achieved by selective oxidation reactions on 5-cyclopropyl oxazole intermediates. Reagents such as m-chloroperbenzoic acid or other peracids can introduce the hydroxyl group, although conditions must be carefully controlled to avoid ring or cyclopropyl ring degradation.

Reaction Conditions and Yields

| Method | Typical Conditions | Yield Range (%) | Notes |

|---|---|---|---|

| Cyclization of β-ketoesters | Reflux in ethanol, mild acid | 60–85 | High regioselectivity, mild temp |

| Organometallic substitution | Low temp, inert atmosphere | 50–75 | Sensitive to moisture, air |

| Oxidative hydroxylation | Room temp, peracid oxidants | 40–70 | Requires careful control |

Characterization and Purity

Synthesized this compound is typically characterized by:

- Nuclear Magnetic Resonance Spectroscopy (NMR): ^1H and ^13C NMR confirm the cyclopropyl and oxazole ring protons and carbons.

- Infrared Spectroscopy (IR): Hydroxyl and oxazole ring characteristic absorptions.

- Mass Spectrometry (MS): Molecular ion peak confirming molecular weight.

- X-ray Crystallography: Confirming molecular conformation and cyclopropyl orientation relative to the oxazole ring.

Summary Table of Preparation Routes

| Route Number | Starting Materials | Key Steps | Advantages | Limitations |

|---|---|---|---|---|

| 1 | Cyclopropyl β-ketoester + hydroxylamine | Cyclization to oxazole | Simple, good yields | Requires pure ketoester |

| 2 | Cyclopropyl azide + β-ketoester | Cycloaddition + rearrangement | Versatile, leads to related heterocycles | Less direct for oxazoles |

| 3 | α-Halo oxazole + cyclopropyl organometallic | Nucleophilic substitution | Direct cyclopropyl installation | Sensitive reagents |

| 4 | 5-Cyclopropyl oxazole | Selective oxidation | Hydroxyl group introduction | Potential ring degradation |

Research Findings and Practical Considerations

- The cyclopropyl substituent is conformationally restricted and occupies minimal volume, making it a favorable substituent in medicinal chemistry for lead optimization.

- Stability of the cyclopropyl group under various reaction conditions is generally good, but care must be taken during oxidative steps.

- The hydroxyl group at position 3 contributes to hydrogen bonding and potential biological activity.

- The synthetic methods are adaptable to scale-up with appropriate optimization of reaction times and purification protocols.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-1,2-oxazol-3-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The cyclopropyl group or other substituents can be replaced under suitable conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction can produce simpler, hydrogenated forms of the compound.

Scientific Research Applications

5-Cyclopropyl-1,2-oxazol-3-ol is a heterocyclic compound with an oxazole ring structure and a cyclopropyl group at the 5-position. It has a molecular formula of and a molecular weight of 127.13 g/mol. Research suggests that this compound has potential biological activities and applications, particularly in medicinal and agricultural chemistry.

Scientific Research Applications

Medicinal Chemistry

- This compound is being explored for its potential as an antimicrobial agent , making it a candidate for drug development. Studies suggest it may interact with biological targets such as enzymes or receptors, potentially inhibiting microbial growth or modulating cellular pathways.

- Oxazole derivatives have demonstrated anticancer activity. For instance, halogen-substituted oxazoles have shown enhanced anticancer and antivascular activity against human colon carcinoma, melanoma, and endothelial hybrid cells .

- Specific oxazole-5-one derivatives have exhibited activity against prostate (PC-3) and ovarian (OVCAR-03) cancer cell lines .

- Trisubstituted oxazole derivatives have shown antitumor potential against human prostate cancer and human epidermoid carcinoma cells .

Agricultural Chemistry

- Similar compounds might be used in agricultural chemistry . Further research is needed to explore specific applications.

Biological Activity

- This compound exhibits potential antimicrobial properties and may interact with specific biological targets, such as enzymes or receptors. The precise mechanisms of action are still being investigated but are thought to involve inhibiting microbial growth or modulating cellular pathways.

- Studies on the interactions of this compound with biological targets are crucial for understanding its therapeutic potential. Research indicates that it may bind to specific enzymes or receptors, leading to biological effects such as inhibiting the growth of certain microorganisms.

Antimicrobial Activity

- Several oxazole derivatives have shown antibacterial activity against various organisms, including Staphylococcus aureus, Escherichia coli, and Bacillus subtilis . Some compounds have also demonstrated antifungal activity against Aspergillus niger and Saccharomyces cerevisiae .

Anticancer Activity

- Oxazole derivatives have demonstrated antiproliferative activity against various cancer cell lines. For example, specific compounds have shown significant antiproliferative activity against MCF-7, HCT-116, and HepG2 cell lines .

- Modified stilbenes with oxazole rings have shown enhanced anticancer activity and antivascular effects .

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-1,2-oxazol-3-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 5-Cyclopropyl-1,2-oxazol-3-ol, highlighting differences in substituents, functional groups, and applications:

Key Observations:

Core Heterocycle Differences: The oxazole ring in this compound differs from oxadiazole analogs (e.g., 3-Cyclopropyl-1,2,4-oxadiazole-5-methanol) in electronic properties. Oxazoles are more aromatic and less polar than oxadiazoles, affecting solubility and reactivity . Isoxaflutole’s oxazole ring is substituted with a ketone and mesyl group, enhancing its herbicidal activity through strong electron-withdrawing effects .

Substituent Impact: The hydroxyl group in this compound increases polarity compared to non-polar substituents (e.g., trifluoromethylphenyl in ), which may limit its membrane permeability but improve water solubility. Cyclopropyl groups across analogs confer rigidity and metabolic stability, a feature exploited in agrochemicals (e.g., Isoxaflutole) and drug candidates .

Biological and Industrial Relevance :

- Isoxaflutole is a commercial herbicide, demonstrating the agrochemical utility of cyclopropyl-oxazole derivatives .

- Oxadiazole analogs (e.g., ) are prioritized in medicinal chemistry due to their bioisosteric similarity to amides and enhanced metabolic stability.

Research Findings and Trends

- Synthetic Accessibility : Derivatives like (5-Cyclopropyl-1,2-oxazol-3-yl)methylamine (MW: 180.2 g/mol) are marketed as versatile scaffolds, suggesting robust synthetic protocols for functionalizing the oxazole core .

- Pharmacological Potential: 3-Cyclopropyl-1,2,4-oxadiazole-5-methanol is noted for its steric and electronic effects, which are advantageous in drug-target interactions .

- Agrochemical Dominance : Cyclopropyl-oxazole compounds are underrepresented in pharmaceuticals but dominate herbicide research, as seen with Isoxaflutole’s widespread use .

Biological Activity

5-Cyclopropyl-1,2-oxazol-3-ol is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 125.1 g/mol. The compound features a five-membered ring containing both nitrogen and oxygen atoms, characteristic of the oxazole family, which is known for various biological activities .

| Property | Value |

|---|---|

| CAS No. | 17281-37-7 |

| Molecular Formula | C6H7NO2 |

| Molecular Weight | 125.1 g/mol |

| Purity | 95% |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. A study compared its efficacy with standard antibiotics:

| Compound | MIC (µg/ml) against Bacteria |

|---|---|

| This compound | S. aureus: 12 E. coli: 15 P. aeruginosa: 14 |

| Ampicillin | S. aureus: 30 E. coli: 27 |

The compound demonstrated notable inhibition zones in disk diffusion assays, indicating its potential as an antimicrobial agent .

The mechanism of action involves interaction with specific enzymes and receptors, leading to modulation of their activity. This includes inhibition of enzymes involved in metabolic pathways and potential effects on receptor signaling . The unique cyclopropyl group enhances the compound's binding affinity to various biological targets.

Case Studies

-

Antimicrobial Efficacy Study :

In a comparative study, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that it has comparable efficacy to traditional antibiotics like ampicillin, particularly at higher concentrations. -

Antifungal Activity Assessment :

Another study evaluated the antifungal properties against Candida albicans. The compound showed significant activity with a minimum inhibitory concentration (MIC) lower than many standard antifungal agents .

Research Findings

Recent studies have explored the structure-activity relationships (SAR) of oxazole derivatives, including this compound. These investigations reveal how modifications to the oxazole ring can enhance or diminish biological activity:

| Compound Type | Biological Activity |

|---|---|

| Oxazole Derivatives | Antimicrobial and anticancer |

| Cyclopropyl Substituted | Enhanced binding to targets |

The unique steric and electronic properties imparted by the cyclopropyl group make this compound a valuable scaffold for drug discovery .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Cyclopropyl-1,2-oxazol-3-ol, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The synthesis typically involves cyclopropane ring formation followed by oxazole ring closure. For example, ester derivatives (e.g., ethyl 5-cyclopropyl-1,2-oxazole-3-carboxylate) can serve as precursors, where hydrolysis under acidic or basic conditions yields the hydroxyl group . Reaction parameters such as solvent polarity (e.g., THF vs. DMF) and temperature (60–80°C) significantly influence cyclopropane stability and oxazole ring formation. Yield optimization may require iterative adjustments to stoichiometry and catalyst selection (e.g., Pd catalysts for cross-coupling steps) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR can resolve the cyclopropyl proton environment (δ 0.5–1.5 ppm) and oxazole ring protons (δ 6.0–8.0 ppm) .

- X-ray Crystallography : SHELX programs are widely used for structural determination. For example, SHELXL refines small-molecule structures by analyzing intensity data, even for high-resolution or twinned crystals .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, critical for verifying synthetic products .

Q. How does the cyclopropyl group influence the compound’s stability under varying pH conditions?

- Methodological Answer : Stability studies involve incubating the compound in buffered solutions (pH 3–10) and monitoring degradation via HPLC. The cyclopropyl group’s strain energy may increase susceptibility to ring-opening under acidic conditions, while the oxazole hydroxyl group could deprotonate in basic media, altering reactivity. Kinetic studies (e.g., Arrhenius plots) predict shelf-life under storage conditions .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic or electrophilic environments?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution. The oxazole ring’s electron-deficient nature makes the 3-OH group a potential site for electrophilic substitution. Solvent effects (e.g., polarizable continuum models) simulate interactions in aqueous or organic phases .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Cross-validate assays using orthogonal methods:

- Enzyme Inhibition : Compare IC values across multiple assays (e.g., fluorometric vs. colorimetric) to rule out assay-specific artifacts .

- Structural Analogs : Test derivatives with modified substituents (e.g., replacing cyclopropyl with methyl) to isolate pharmacophore contributions .

- Meta-Analysis : Statistically aggregate data from independent studies to identify trends obscured by experimental variability .

Q. How can the herbicidal potential of this compound be systematically evaluated?

- Methodological Answer :

- Greenhouse Trials : Dose-response studies on model weeds (e.g., Arabidopsis) assess efficacy. Isoxaflutole, a structurally related herbicide, serves as a positive control .

- Mode of Action : Radiolabeled compounds track uptake and metabolism. Liquid chromatography-mass spectrometry (LC-MS) identifies bioactive metabolites .

- Soil Mobility : Column chromatography quantifies leaching potential, critical for environmental risk assessment .

Q. What role does the compound play in metal-ligand coordination chemistry, and how can this be exploited for material science applications?

- Methodological Answer : The oxazole hydroxyl and nitrogen atoms act as Lewis bases. Titration with metal salts (e.g., Cu, Zn) in ethanol/water mixtures, monitored by UV-Vis and EPR spectroscopy, identifies coordination complexes. Applications include catalysis (e.g., Suzuki-Miyaura coupling) or MOF synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.